molecular formula C13H16BrN5S B12270255 5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B12270255
M. Wt: 354.27 g/mol
InChI Key: HVPIBFNRJRCGQP-UHFFFAOYSA-N
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Description

5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with bromine, an azetidine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromine atom and the azetidine ring. The imidazole moiety is then attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the bromine-substituted position, potentially leading to debromination.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine and imidazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the bromine position can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-imidazole
  • 2-bromo-1-methyl-1H-imidazole
  • N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Uniqueness

What sets 5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine apart is its combination of a pyrimidine core with an azetidine ring and an imidazole moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16BrN5S

Molecular Weight

354.27 g/mol

IUPAC Name

5-bromo-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C13H16BrN5S/c1-9-15-3-4-18(9)6-10-7-19(8-10)12-11(14)5-16-13(17-12)20-2/h3-5,10H,6-8H2,1-2H3

InChI Key

HVPIBFNRJRCGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3Br)SC

Origin of Product

United States

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